5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran
Description
Properties
CAS No. |
57703-44-3 |
|---|---|
Molecular Formula |
C24H22O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5,6-dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran |
InChI |
InChI=1S/C24H22O/c1-15-5-9-19(10-6-15)23-21-13-17(3)18(4)14-22(21)24(25-23)20-11-7-16(2)8-12-20/h5-14H,1-4H3 |
InChI Key |
MGTRFHDQEDLPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(O2)C4=CC=C(C=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with commercially available or previously synthesized benzofuran derivatives substituted at the 5 and 6 positions with methyl groups.
- For example, 5-cyanobenzofuran or 5-bromo-2-hydroxy-3-methoxybenzaldehyde derivatives serve as key starting points.
- Halogenation (e.g., 1,2-dibromination) of the benzofuran ring is performed using reagents such as N-bromosuccinimide (NBS) or bromine in carbon tetrachloride (CCl4) under controlled conditions to introduce bromine atoms at specific positions.
Suzuki Coupling for Aryl Substitution
- The critical step to install the 1,3-bis(4-methylphenyl) groups involves Suzuki-Miyaura cross-coupling reactions.
- This reaction couples brominated benzofuran intermediates with pinacol boronate esters of 4-methylphenyl groups.
- Typical catalysts include palladium complexes such as PdCl2(dppf)·CH2Cl2, with bases like potassium phosphate (K3PO4) and phase transfer catalysts such as tetrabutylammonium bromide (TBAB) in solvents like acetonitrile (MeCN).
- Reaction conditions: reflux under nitrogen atmosphere for 2 hours, followed by aqueous workup and purification by silica gel chromatography.
Functional Group Transformations
- Post-coupling modifications include hydrolysis of ester groups to acids, reduction of esters to alcohols using lithium aluminum hydride (LiAlH4), and Curtius rearrangement to convert carboxylic acids to amines or other functionalities.
- Oxidation steps using hydrogen peroxide (H2O2) in the presence of bases (e.g., K2CO3) and solvents like dimethyl sulfoxide (DMSO) are employed to adjust oxidation states or introduce hydroxyl groups.
Alternative Synthetic Routes
- Sonogashira coupling and Stille coupling have been reported for related benzofuran derivatives, offering alternative pathways to install aryl substituents.
- These methods use palladium catalysts and organostannane or alkynyl reagents, respectively, and can be adapted for the synthesis of complex benzofuran derivatives with high yields and selectivity.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents & Conditions | Outcome / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation | NBS, AIBN initiator, CCl4, reflux or room temp | 1,2-Dibromobenzofuran intermediate | 70-80 | Selective bromination at benzofuran ring |
| 2 | Suzuki Coupling | PdCl2(dppf)·CH2Cl2 (0.1 eq), K3PO4, TBAB, MeCN, reflux under N2 for 2 h | 1,3-bis(4-methylphenyl) substituted benzofuran | 20-60 | Key step for aryl group installation |
| 3 | Hydrolysis | KOH in MeOH or aqueous NaOH, room temp to reflux | Carboxylic acid intermediate | 75-95 | Converts esters to acids |
| 4 | Curtius Rearrangement | Diphenylphosphoryl azide (DPPA), t-BuOH, reflux | Amine or carbamate derivatives | 80-90 | Functional group transformation |
| 5 | Reduction | LiAlH4 in THF, 0 °C to room temp | Alcohol derivatives | 60-80 | Reduces esters to alcohols |
| 6 | Oxidation | H2O2, K2CO3, DMSO, room temp | Hydroxylated or oxidized products | 50-70 | Adjusts oxidation state |
Research Findings and Optimization Notes
- The Suzuki coupling step is sensitive to the choice of catalyst and base; PdCl2(dppf)·CH2Cl2 outperforms Pd(PPh3)4 in yield and reproducibility.
- Brominated benzofuran intermediates prepared via NBS bromination show high regioselectivity, crucial for subsequent coupling steps.
- Hydrolysis and Curtius rearrangement steps are efficient under mild conditions, preserving the benzofuran core integrity.
- Alternative coupling methods (Sonogashira, Stille) provide routes to analogues but may require longer sequences or additional protection/deprotection steps.
- Purification typically involves silica gel chromatography and recrystallization from solvents like hexane or methanol to obtain pure crystalline products.
Chemical Reactions Analysis
5,6-Dimethyl-1,3-di-p-tolylisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6-Dimethyl-1,3-di-p-tolylisobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes involving aromatic compounds and their interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1,3-di-p-tolylisobenzofuran involves its interaction with molecular targets through its aromatic structure. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Core Heterocycle Variations
- 2-Benzofuran vs. 2-Benzopyran :
highlights the structural distinction between 2-benzofuran (five-membered oxygen-containing ring) and 2-benzopyran (six-membered oxygen-containing ring). The methine proton in 2-benzopyran (R)-12 exhibits a 0.8 ppm high-field shift (4.51 ppm) in $ ^1H $-NMR compared to the 2-benzofuran (S)-10 (5.29 ppm), attributed to ring strain and electronic effects .
Substituent Effects
- 5,6-Methylenedioxybenzofurans: Derivatives like 2-(4-fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran () and 2-(4-fluorophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran () demonstrate how electron-withdrawing substituents (e.g., sulfinyl, methylenedioxy) influence pharmacological activity. These compounds exhibit enhanced antibacterial and antifungal properties compared to non-sulfur-containing analogs .
- Phenyl vs.
Crystallographic and Packing Behavior
- Crystal Packing in Halophenyl Derivatives: demonstrates that weak interactions (C–H⋯N, π–π stacking) dominate the packing of halophenyl-substituted imidazole-4-imines.
- Methylenedioxybenzofurans: Derivatives with methylenedioxy substituents (e.g., ) crystallize in monoclinic systems (space group $ P2_1/c $) with unit cell parameters influenced by substituent size and polarity .
Pharmacological and Functional Properties
- Antimicrobial Activity: Benzofurans with methylenedioxy and sulfinyl groups () show notable antibacterial and antifungal activity, likely due to their ability to disrupt microbial cell membranes .
- Natural Product Analogs :
2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran () is a natural compound with antioxidant properties, highlighting the pharmacological versatility of benzofuran scaffolds .
Data Tables
Table 1. Structural and Spectral Comparison of Benzofuran Derivatives
Key Research Findings
- NMR Shifts : The high-field shift in 2-benzopyran derivatives compared to 2-benzofurans underscores the electronic impact of ring size .
- Synthetic Flexibility : Sulfur-containing benzofurans are efficiently synthesized via oxidation, enabling tunable pharmacological profiles .
- Packing Interactions : Weak interactions (C–H⋯X, π–π) dominate crystal packing in sterically hindered derivatives, as seen in halophenyl-substituted compounds .
Biological Activity
5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran is a compound within the benzofuran class, known for its diverse biological activities. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Similar compounds in the benzofuran series have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. The inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Anti-inflammatory Properties : Research indicates that benzofuran derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and IL-1β. This suggests that this compound may possess anti-inflammatory effects .
In Vitro Studies
Several studies have investigated the in vitro biological activities of related benzofuran compounds:
| Compound | Biological Activity | IC50/EC50 Values |
|---|---|---|
| 5,6-Dimethoxybenzofuran | AChE Inhibition | IC50 = 52 ± 6.38 nM |
| 2-(4′-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Anti-cancer | IC50 = 8.86 μM |
| 3-(2-hydroxy-4-methoxyphenyl)benzofuran | 5-Lipoxygenase Inhibition | IC50 = 0.08 μM |
These results highlight the potential of benzofuran derivatives as therapeutic agents in neurodegenerative diseases and inflammatory conditions.
Case Studies
- Neuroprotective Effects : A study demonstrated that a related compound exhibited neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. The compound's ability to modulate mitochondrial function was pivotal in these protective mechanisms .
- Anti-cancer Activity : Another investigation focused on a derivative of benzofuran that inhibited cancer cell proliferation through apoptosis induction. The compound's mechanism involved the activation of caspases and modulation of cell cycle regulators .
Q & A
Q. Advanced
- DFT : Models electron distribution and reactivity hotspots (e.g., electrophilic C-2 in benzofuran), guiding synthetic modifications .
- Molecular docking : Predicts binding modes with targets like MAO-B or DNA topoisomerase II. For example, 2-arylbenzofurans show higher MAO-B affinity due to hydrophobic pocket complementarity .
- AIM analysis : Quantifies non-covalent interactions (e.g., π-π stacking with DNA bases) to rationalize experimental IC values .
What are the challenges in translating in vitro antioxidant and neuroprotective effects of benzofuran compounds to in vivo models?
Advanced
Key challenges include:
- Bioavailability : Methyl and aryl groups improve lipophilicity but may require prodrug strategies to bypass first-pass metabolism .
- Mitochondrial targeting : Antioxidant effects depend on mitochondrial uptake, which varies between cell types .
- Toxicity thresholds : In vivo neuroprotection requires balancing ROS scavenging (e.g., via Nrf2 activation) and off-target effects (e.g., MAO inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
